(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate
Description
This compound features a spirocyclic architecture combining a cyclopropane ring fused to an indoline moiety. The (1R,2R) stereochemistry defines the spatial arrangement of substituents, with a methyl ester group at position 2 and a methyl substituent at position 5 of the indoline ring. Such spirocyclic frameworks are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity in biological targets .
Properties
IUPAC Name |
methyl (1'R,3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMHEZQYFPRFBX-ZANVPECISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO3. The compound features a spirocyclic framework that contributes to its biological activity. The predicted boiling point is approximately 404.2 °C with a density of 1.31 g/cm³ .
Synthesis
The synthesis of this compound involves several steps that typically include cyclopropanation reactions and subsequent functional group modifications. These synthetic pathways have been optimized to improve yield and enantioselectivity, which are crucial for enhancing biological activity.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G0/G1 phase |
| A549 | 12.8 | Inhibition of PI3K/AKT signaling pathway |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75 | 5 |
| IL-6 | 62 | 5 |
| IL-1β | 70 | 10 |
Case Studies
A notable study investigated the effects of this compound on tumor growth in vivo. Mice treated with the compound exhibited reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.
Another study focused on the compound's neuroprotective properties. In models of oxidative stress-induced neuronal cell death, the compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Features and Functional Group Variations
The compound is compared to three primary analogues (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Group | Stereochemistry |
|---|---|---|---|---|---|
| (1R,2R)-Methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate | N/A | C₁₂H₁₁NO₃ | 5-methyl | Methyl ester | (1R,2R) |
| Racemic-(1R,2R)-ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate | 67487-95-0 | C₁₃H₁₃NO₃ | None | Ethyl ester | Racemic (1R,2R) |
| 2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid | N/A | C₁₇H₁₂ClNO₃ | 3-chlorophenyl, 5'-COOH | Carboxylic acid | Not specified |
| Racemic-(1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid | 926667-78-9 | C₁₁H₉NO₃ | None | Carboxylic acid | Racemic (1R,2R) |
Key Observations :
Substituent Effects: The 5-methyl group in the target compound may enhance lipophilicity compared to the unsubstituted ethyl ester analogue (CAS: 67487-95-0) .
Functional Group Impact :
- Methyl/ethyl esters vs. carboxylic acids : Ester derivatives generally exhibit improved cell permeability over carboxylic acids due to reduced polarity, a critical factor in drug bioavailability .
- The carboxylic acid form (CAS: 926667-78-9) may engage in hydrogen bonding, influencing crystal packing (as analyzed via Mercury software; ) and solubility .
Stereochemical Considerations :
- The (1R,2R) configuration in the target compound contrasts with racemic mixtures of analogous ethyl esters (). Enantiopure compounds often display superior pharmacokinetic profiles, as seen in related cyclopropane derivatives (e.g., (1S,2R)-configured antitumor agents in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
